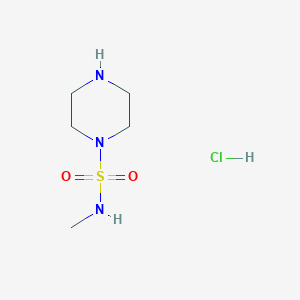

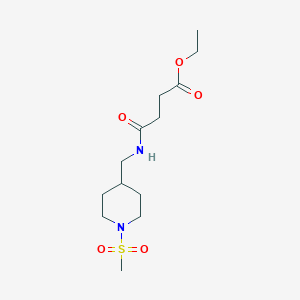

N-methylpiperazine-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

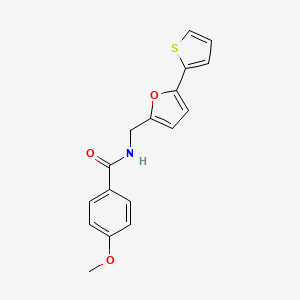

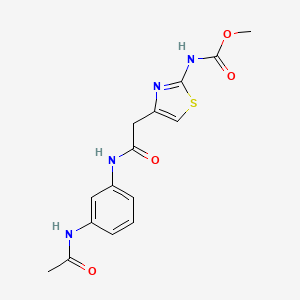

N-methylpiperazine-1-sulfonamide hydrochloride is a compound that is likely to be a derivative of piperazine with a sulfonamide group. Piperazine derivatives are known for their biological activities and are often used in the synthesis of pharmaceuticals. The sulfonamide group is a common moiety in medicinal chemistry, known for its presence in antibacterial sulfonamides. Although the specific compound N-methylpiperazine-1-sulfonamide hydrochloride is not directly mentioned in the provided papers, the related compounds and their synthesis methods can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various methods, including the functionalization of piperazine rings with different substituents. For instance, sulfonamide derivatives of piperazine can be synthesized by reacting piperazine with sulfonyl chlorides in the presence of a base such as triethylamine . Additionally, novel methods for the synthesis of sulfonamides have been developed, such as the aminolysis of p-nitrophenylsulfonates, which can yield potent and selective adenosine A2B receptor antagonists . These methods could potentially be adapted for the synthesis of N-methylpiperazine-1-sulfonamide hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield different derivatives. The sulfonamide group typically consists of a sulfur atom double-bonded to an oxygen atom and bonded to a nitrogen atom, which can be further substituted, as in the case of N-methylpiperazine-1-sulfonamide hydrochloride. The molecular structure can be analyzed using techniques such as NMR, LCMS, and elemental analysis to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. Sulfonamide derivatives, for example, can be used as catalysts in the synthesis of other compounds, such as the N-Boc protection of amines . They can also be involved in the synthesis of bioactive molecules with antimicrobial, antifungal, and antimalarial activities . The reactivity of the sulfonamide group can be exploited in different chemical transformations, such as sulfenylation reactions to functionalize aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including those with sulfonamide groups, can be characterized using various analytical techniques. For instance, FT-IR can be used to identify functional groups, while TGA and DTA can provide information on the thermal stability of the compounds . The solubility, melting point, and acidity or basicity can also be determined to understand the behavior of these compounds in different environments. The magnetic properties of some piperazine derivatives can be studied using vibrating sample magnetometry, which may be relevant for compounds like N-propylpiperazine sulfonic acid-functionalized magnetic nanoparticles .

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition and Cellular Function

- Isoquinoline sulfonamides, including N-methylpiperazine-1-sulfonamide hydrochloride, have been studied for their effects on protein kinase C, impacting cytotoxic T lymphocyte-mediated lysis and cellular proliferation. These compounds modulate biochemical signals affecting both short-term and long-term cellular events, indicating the role of protein kinase C in cell activation and proliferation processes (Juszczak & Russell, 1989).

Structural Analysis and Spectroscopy

- Investigations into the structure and infrared spectra of various triazenes with a sulfonamide moiety, including N-methylpiperazine-1-sulfonamide hydrochloride, have been conducted. These studies use density functional theory and Fourier-transform infrared spectroscopy to understand the chemical structure and properties (Dabbagh et al., 2008).

Synthesis of Sulfonamides

- The compound has been used in the development of new methods for preparing sulfonamides. These methods show potential in yielding sulfonamides with high yields and increased potency, indicating the compound's relevance in medicinal chemistry (Yan et al., 2006).

Sample Cleanup and Detection in Analytical Chemistry

- In the field of analytical chemistry, N-methylpiperazine-1-sulfonamide hydrochloride plays a role in the development of new extraction methods for sulfonamides in various tissues, enhancing the accuracy and efficiency of chemical analysis (Hela et al., 2003).

Synthetic Chemistry Applications

- The compound is utilized in the synthesis of other complex molecules, like in the total synthesis of aloperine. It serves as a crucial intermediate or reagent in these synthetic pathways, demonstrating its versatility in organic synthesis (Brosius et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include recommendations for handling, storage, and disposal .

Eigenschaften

IUPAC Name |

N-methylpiperazine-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c1-6-11(9,10)8-4-2-7-3-5-8;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGRTBROZYKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylpiperazine-1-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)